![molecular formula C25H23N7O B2512768 N-(1-(1-(2,4-二甲苯基)-1H-吡唑并[3,4-d]嘧啶-4-基)-3-甲基-1H-吡唑-5-基)-2-苯乙酰胺 CAS No. 1005717-36-1](/img/structure/B2512768.png)

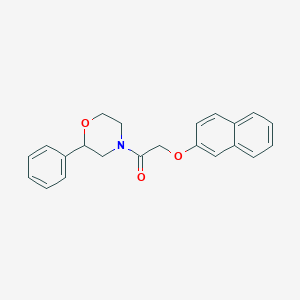

N-(1-(1-(2,4-二甲苯基)-1H-吡唑并[3,4-d]嘧啶-4-基)-3-甲基-1H-吡唑-5-基)-2-苯乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide” is a complex organic molecule. It is related to the class of organic compounds known as thiazolecarboxamides . These are heterocyclic compounds containing a thiazole ring which bears a carboxylic acid amide group .

Synthesis Analysis

The synthesis of similar compounds often involves a series of transformations. For instance, a series of 1-H-pyrazole-3-carboxamide derivatives have been designed and synthesized that exhibit excellent FLT3 and CDK inhibition and antiproliferative activities . A structure–activity-relationship study illustrates that the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often include hydrolysis, condensations, ring transformations, and coordination chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For instance, one compound was found to yield 88%, crystallized from ethyl acetate–methanol (1:1); mp 265–266 °C; IR (cm −1): 3302 (NH); 2210 (C≡N); 1662 (C=O) .科学研究应用

Deep Eutectic Solvents (DESs) as Catalysts

The compound has been utilized in the synthesis of a novel deep eutectic solvent (DES) called MTPPBr-PHTH-DES . This DES is prepared by combining methyltriphenyl-phosphonium bromide (MTPPBr) and phthalic acid (PHTH) in a one-to-one molar ratio. The DES acts as a versatile acid catalyst for several reactions, including the synthesis of pyrimido [4,5-d]pyrimidines and pyrano [3,2-c]chromenes under solvent-free conditions . Key features of this method include short reaction times, low temperatures, high efficiency, and easy recycling and separation of the DES catalyst.

Antimicrobial Potential

While exploring derivatives of this compound, researchers found that compounds 1a and 1b exhibited good antimicrobial potential . Further investigations into its mechanism of action and specific targets could provide valuable insights for drug development.

Protein Kinase Inhibition

The compound’s structure suggests potential interactions with protein kinases. In particular, it may inhibit PKB kinase activity, which could have implications in cancer research or other diseases involving kinase dysregulation .

Cell Growth Modulation

In cell culture studies, the compound influenced cell growth speed when cultured with fetal bovine serum. Understanding its impact on cellular processes could lead to applications in tissue engineering, regenerative medicine, or cancer therapy .

Drug Design and Synthesis

Given its unique pyrimidine-based structure, this compound could serve as a scaffold for designing novel pharmacologically active molecules. Researchers can explore modifications to enhance druglikeness, ADME-Tox properties, and target specificity .

作用机制

Target of Action

Similar compounds have been found to inhibit jnk3, a protein kinase involved in various cellular processes .

Mode of Action

It is likely that it interacts with its target proteins through hydrogen bonding and other non-covalent interactions .

Biochemical Pathways

Similar compounds have been found to affect pathways involving jnk3, a protein kinase .

Result of Action

Similar compounds have been found to inhibit jnk3, a protein kinase, which could potentially affect various cellular processes .

未来方向

The future directions for research on this compound and similar compounds could involve further exploration of their potential medicinal uses. For instance, 1-H-pyrazole-3-carboxamide derivatives have been found to exhibit excellent FLT3 and CDK inhibition , suggesting potential applications in the treatment of diseases involving these enzymes.

属性

IUPAC Name |

N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N7O/c1-16-9-10-21(17(2)11-16)31-24-20(14-28-31)25(27-15-26-24)32-22(12-18(3)30-32)29-23(33)13-19-7-5-4-6-8-19/h4-12,14-15H,13H2,1-3H3,(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMFIYUPVVHYZJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)CC5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-((4-(3-chlorophenyl)-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2512685.png)

![3-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-5-(oxolan-2-yl)-1,2,4-oxadiazole](/img/structure/B2512688.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-(methylsulfonyl)phenyl)propanamide](/img/structure/B2512691.png)

![2-[3-[(E)-(3,5-Dioxo-1,2,4-triazolidin-4-yl)iminomethyl]indol-1-yl]acetic acid](/img/structure/B2512699.png)

![N-[[1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]prop-2-enamide](/img/structure/B2512703.png)

![N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide](/img/structure/B2512707.png)